molecular formula C42H65NO16 B000649 Ammonium glycyrrhizate CAS No. 1407-03-0

Ammonium glycyrrhizate

Cat. No. B000649
CAS RN: 1407-03-0
M. Wt: 840 g/mol
InChI Key: ILRKKHJEINIICQ-OOFFSTKBSA-N
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Description

Ammonium glycyrrhizate is a derivative salt of glycyrrhizic acid, which is extracted from the root of Glycyrrhiza glabra, commonly known as licorice. This compound has been studied for its anti-inflammatory and anti-allergic effects, which are similar to corticosteroids but without their adverse side effects. It is used in various pharmaceutical and cosmetic formulations due to its beneficial properties.

Synthesis Analysis

Ammonium glycyrrhizate is synthesized from glycyrrhizic acid, which is a major bioactive component of licorice root. The synthesis involves the conversion of glycyrrhizic acid to its ammonium salt to improve its solubility and bioavailability. This process can be achieved through conventional chemical reactions or using eco-friendly methods such as subcritical water, which does not require the use of harmful solvents or acids (Lekar et al., 2015).

Molecular Structure Analysis

The molecular structure of ammonium glycyrrhizate has been elucidated through techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have confirmed the presence of 18α,20β-glycyrrhizic acid and 18β,20β-glycyrrhizic acid as the principal components, with detailed structural identification of related substances (Zhao Yanya, 2014).

Chemical Reactions and Properties

Ammonium glycyrrhizate participates in various chemical reactions, including complexation with other molecules. For instance, it forms a molecular complex with rutin, indicating interactions through hydrogen bonds and hydrophobic interactions. This complexation has been studied for its potential antioxidant activity (Yakovishin et al., 2022).

Physical Properties Analysis

The physicochemical properties of ammonium glycyrrhizate, such as particle size, zeta potential, and encapsulation efficiency in nanoparticle formulations, have been extensively studied. These properties are crucial for its application in drug delivery systems, influencing its loading efficiency and release behavior (Yan Wu et al., 2005).

Chemical Properties Analysis

The chemical behavior of ammonium glycyrrhizate in various formulations highlights its stability and reactivity. For example, its use in ultradeformable liposomes for skin delivery showcases its potential as an anti-inflammatory agent in topical applications. These liposomes can penetrate the skin barrier, delivering ammonium glycyrrhizate effectively for therapeutic purposes (Barone et al., 2020).

Scientific Research Applications

  • Treatment of Chronic Eczema : Zhou Xiang-zhao (2011) found that Ammonium Glycyrrhizic S combined with Leigongtengduogan tablets effectively promoted eosinophil count drops and significantly improved clinical symptoms and physical signs in patients with chronic eczema (Zhou, 2011).

  • Potato Leafroll Virus Resistance : Tahsin Shoala et al. (2021) demonstrated that Glycyrrhizic acid ammonium salt and salicylic acid nanoparticles can enhance potato resistance against potato leafroll virus in-vitro, potentially improving potato production (Shoala et al., 2021).

  • Diabetic Peripheral Neuropathy : A study by L. Ciarlo et al. (2021) showed that Ammonium glycyrrhizinate can improve diabetic peripheral neuropathy by counteracting high glucose-induced cytotoxic effects and neuropathic pain in diabetic mice (Ciarlo et al., 2021).

  • Respiratory System Diseases : Hou Chang-ku (2009) reported that Ammonium glycyrrhizinate effectively reduces inflammation and allergy symptoms in respiratory system diseases, making it a promising treatment for various respiratory system diseases (Hou, 2009).

  • Teratogenicity Study in Rats : A. Mantovani et al. (1988) observed that Ammonium glycyrrhizinate may increase embryolethality and the prevalence of external hemorrhages in Sprague-Dawley rats, highlighting the need to consider embryotoxicity of aromatizing compounds (Mantovani et al., 1988).

  • Cardiomyopathy in Animals : M. Garg et al. (2014) found that Ammonium glycyrrhizinate effectively controls serum lipid profile and cardiac complications in doxorubicin-induced cardiomyopathy in animals, improving heart function (Garg et al., 2014).

  • Topical Diseases Treatment : A study by M. Cristiano et al. (2021) showed that topical unsaturated fatty acid vesicles with ammonium glycyrrhizinate improve the antioxidant activity and percutaneous permeation of the active substance, indicating potential clinical applications for treating topical diseases (Cristiano et al., 2021).

  • Treatment of Respiratory Infections and Allergies : N. Geppe et al. (2023) recommended Ammonium glycyrrhizinate for treating acute respiratory infections and allergic diseases of the respiratory tract, including COVID-19, recurrent obstructive bronchitis, allergic rhinitis, and mild to moderate asthma (Geppe et al., 2023).

  • Antioxidant Activity : L. Yakovishin et al. (2022) reported on the new molecular complex of ammonium glycyrrhizate with rutin, showing stability and potential antioxidant activity (Yakovishin et al., 2022).

  • Glycyrrhizates Purification : R. J. Gilbert and K. C. James (1964) discussed the use of mixed lead-ammonium salt in the purification of glycyrrhizates for pharmaceutical applications (Gilbert & James, 1964).

Safety And Hazards

Ammonium Glycyrrhizate is moderately toxic by intravenous route and is an experimental teratogen . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling it .

Future Directions

Ammonium Glycyrrhizate has been shown to prevent cytotoxic effect and mitochondrial fragmentation induced by high glucose in vitro, and to attenuate neuropathic hyperalgesia in streptozotocin-induced diabetic mice . This suggests that it could be a complementary medicine for the clinical management of diabetic peripheral neuropathy .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKKHJEINIICQ-OOFFSTKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68083-53-4
Record name α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68083-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium glycyrrhizate

CAS RN

53956-04-0
Record name Ammonium glycyrrhizinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53956-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ammonium glycyrrhizate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
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Record name Ammonium glycyrrhizate
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Record name AMMONIUM GLYCYRRHIZATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
517
Citations
A Barone, MC Cristiano, F Cilurzo, M Locatelli… - Colloids and Surfaces B …, 2020 - Elsevier
Glycyrrhiza glabra L. is a native plant of Central and South-Western Asia that is also diffused in the Mediterranean area and contains several bioactive compounds such as: flavonoids, …
Number of citations: 48 www.sciencedirect.com
Cosmetic Ingredient Review … - … journal of toxicology, 2007 - pubmed.ncbi.nlm.nih.gov
… Ammonium Glycyrrhizate was not genotoxic in in vivo and in … up to 4% Ammonium Glycyrrhizate had no treatment related … normal individuals given oral Ammonium Glycyrrhizate at 6 g/…
Number of citations: 91 pubmed.ncbi.nlm.nih.gov
K Kamata, J Tatsuzaki, T Ishikawa, R Arai… - Journal of Natural …, 2023 - Springer
… We examined ammonium glycyrrhizate listed in the monographs of the European … of ammonium glycyrrhizate and impurities in the EP and USP should be revised to the β-configuration. …
Number of citations: 2 link.springer.com
MC Cristiano, A Mancuso, M Fresta, D Torella… - Pharmaceutics, 2021 - mdpi.com
Linoleic and oleic acids are natural unsaturated fatty acids involved in several biological processes and recently studied as structural components of innovative nanovesicles. The use of …
Number of citations: 16 www.mdpi.com
LA Yakovishin - AIP Conference Proceedings, 2021 - pubs.aip.org
The 1: 1 molecular complex of ammonium glycyrrhizate (GC) with cholesterol (Chol) was obtained in 80% aqueous ethanol. GC is monoammonium salt of glycyrrhizic acid (GA). GA is …
Number of citations: 6 pubs.aip.org
VR Khairutdinov, AV Samtsov - Vestnik dermatologii i venerologii, 2020 - vestnikdv.ru
Background. Despite the advances achieved in recent years in the treatment of AD, prevention and rehabilitation of patients, who suffering from this disease, belong to the most difficult …
Number of citations: 3 vestnikdv.ru
F Maione, P Minosi, A Di Giannuario, F Raucci… - Molecules, 2019 - mdpi.com
… Effects induced by vehicle (Hepes, 10 mL/kg, ip) and ammonium glycyrrhizate (AG, 50 or … Effects induced by vehicle (Hepes, 10 mL/kg, ip) and ammonium glycyrrhizate (AG, 50 or 150 …
Number of citations: 33 www.mdpi.com
DN Dalimov, YT Isaev, AM Saiitkulov - Chemistry of natural compounds, 2001 - Springer
Molecular Complexes of Ammonium Glycyrrhizate with Certain Medicinal Agents and Their Interferon-Inducing Activity … MOLECULAR COMPLEXES OF AMMONIUM …
Number of citations: 8 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2015 - Wiley Online Library
Glycyrrhizic acid is extracted from the dried and ground rhizome and root portions of the perennial leguminous plant Glycyrrhiza glabra L., native to southern Europe and Central Asia, or …
Number of citations: 3 efsa.onlinelibrary.wiley.com
LA Yakovishin, VD Ratnikov, PI Bazhan… - Chimica Techno Acta …, 2022 - elar.urfu.ru
A new 1:1 molecular complex of triterpene glycoside ammonium glycyrrhizate (GC) with flavonoid glycoside rutin (Rut) was obtained in aqueous ethanol. The stability constant (9.70.2)…
Number of citations: 1 elar.urfu.ru

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